methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H23ClN2O3S2 and its molecular weight is 414.96. The purity is usually 95%.
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Mechanism of Action
Target of action
Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of biological effects . They have been studied for their anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of action
Other thiophene derivatives such as suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .
Biochemical pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .
Properties
IUPAC Name |
methyl 6-propan-2-yl-2-[(2-thiophen-2-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-11(2)20-7-6-13-14(10-20)25-17(16(13)18(22)23-3)19-15(21)9-12-5-4-8-24-12;/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOQSAOXYVXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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